Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-ethoxy-17-methyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

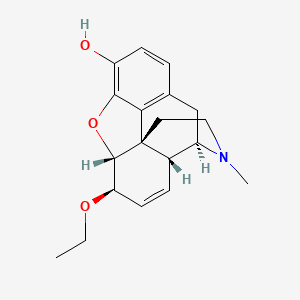

Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-ethoxy-17-methyl- is a complex organic compound belonging to the morphinan class. This class of compounds is known for its psychoactive properties and includes well-known substances such as morphine and codeine. The compound’s structure features a morphinan backbone with various functional groups that contribute to its unique chemical and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-ethoxy-17-methyl- typically involves multiple steps, starting from simpler precursors. One common synthetic route includes the following steps:

Formation of the Morphinan Backbone: This step involves the cyclization of a suitable precursor to form the morphinan skeleton.

Introduction of Functional Groups: Various functional groups, such as the epoxy and ethoxy groups, are introduced through specific reactions. For example, the epoxy group can be introduced via an epoxidation reaction using a peracid.

Final Modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-ethoxy-17-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups, such as reducing the epoxy group to a diol.

Substitution: Various substitution reactions can occur, particularly at the ethoxy and methyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-ethoxy-17-methyl- has several scientific research applications:

Chemistry: It is used as a model compound to study the reactivity and properties of morphinan derivatives.

Biology: The compound is studied for its interactions with biological receptors, particularly opioid receptors.

Medicine: Research focuses on its potential therapeutic effects, such as analgesic properties.

Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The compound exerts its effects primarily through interactions with opioid receptors in the central nervous system. It binds to these receptors, leading to the activation of various signaling pathways. This interaction results in the modulation of pain perception, mood, and other physiological responses. The molecular targets include the mu, delta, and kappa opioid receptors, each contributing to the compound’s overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

Morphine: A naturally occurring opiate with strong analgesic properties.

Codeine: Another naturally occurring opiate, used primarily as a cough suppressant and mild analgesic.

Dextromethorphan: A synthetic morphinan derivative used as a cough suppressant.

Uniqueness

Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-ethoxy-17-methyl- is unique due to its specific functional groups, which confer distinct chemical and pharmacological properties. The presence of the epoxy and ethoxy groups, in particular, differentiates it from other morphinan derivatives and influences its reactivity and interactions with biological targets.

Biological Activity

Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-6-beta-ethoxy-17-methyl-, also known as ethylmorphine, is a compound belonging to the morphinan class of alkaloids. This compound exhibits various biological activities, primarily as an analgesic and antitussive agent. The following sections will delve into its pharmacological properties, synthesis, and relevant case studies.

Structure and Composition

Morphinan-3-ol has the molecular formula C20H23NO4 and a molecular weight of approximately 341.40 g/mol. Its structure includes a morphinan backbone with specific substitutions that significantly influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H23NO4 |

| Molecular Weight | 341.40 g/mol |

| CAS Registry Number | RWO67D87EU |

Synthesis

The synthesis of morphinan derivatives often involves complex organic reactions. Notably, Diels-Alder reactions are commonly employed to create various morphinan structures with specific functional groups that enhance their biological activity .

Pharmacological Actions

- Analgesic Properties : Morphinan derivatives are well-known for their analgesic effects. Ethylmorphine acts primarily on the central nervous system (CNS) to relieve pain by binding to opioid receptors, similar to other opioids like morphine and codeine .

- Antitussive Effects : This compound is also utilized as an antitussive agent, effectively suppressing cough reflexes through its action on the CNS .

- Metabolism and Toxicity : Ethylmorphine is metabolized in the liver by ethylmorphine-N-demethylase. Understanding its metabolic pathways is crucial for evaluating its safety profile and potential toxic effects .

Study on Antimicrobial Activity

A recent study investigated the antimicrobial properties of various morphinan derivatives, including ethylmorphine. The results indicated that certain derivatives exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). This suggests potential applications in treating resistant bacterial infections .

Analgesic Efficacy in Clinical Trials

Clinical trials have demonstrated that morphinan derivatives provide effective pain relief comparable to traditional opioids but with a potentially lower risk of addiction. A comparative study highlighted that patients receiving ethylmorphine reported satisfactory pain control with fewer side effects than those treated with standard opioids .

Properties

CAS No. |

63732-57-0 |

|---|---|

Molecular Formula |

C19H23NO3 |

Molecular Weight |

313.4 g/mol |

IUPAC Name |

(4R,4aR,7R,7aR,12bS)-7-ethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol |

InChI |

InChI=1S/C19H23NO3/c1-3-22-15-7-5-12-13-10-11-4-6-14(21)17-16(11)19(12,18(15)23-17)8-9-20(13)2/h4-7,12-13,15,18,21H,3,8-10H2,1-2H3/t12-,13+,15+,18-,19-/m0/s1 |

InChI Key |

SWYNUDMXTNTERF-MKUCUKIISA-N |

Isomeric SMILES |

CCO[C@@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3C |

Canonical SMILES |

CCOC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.